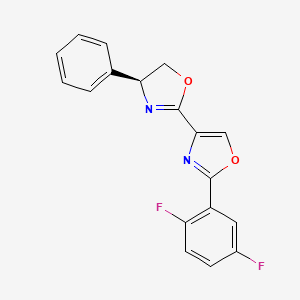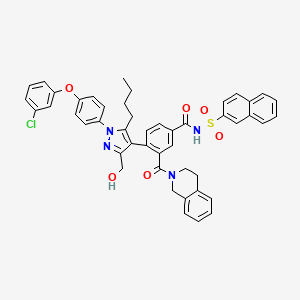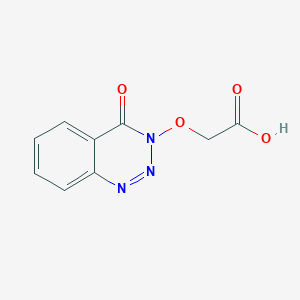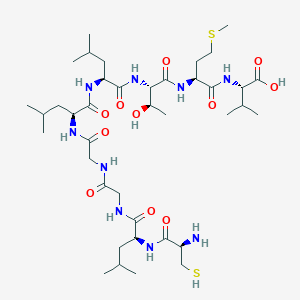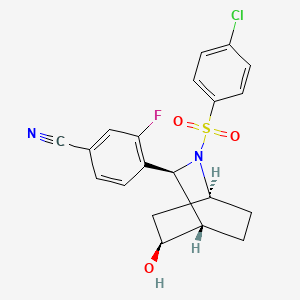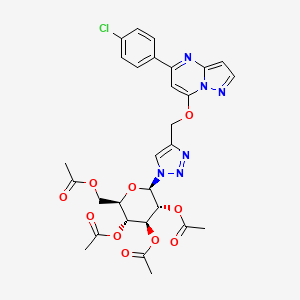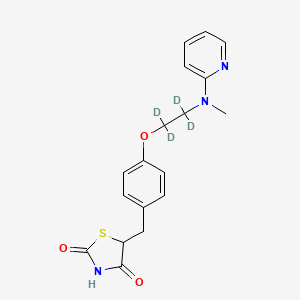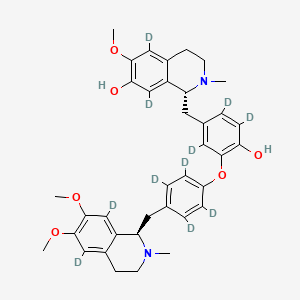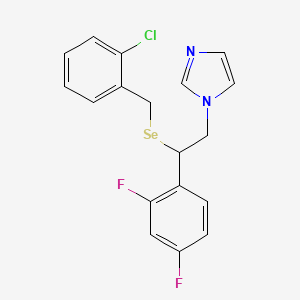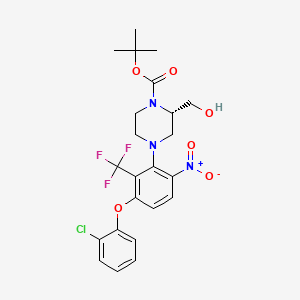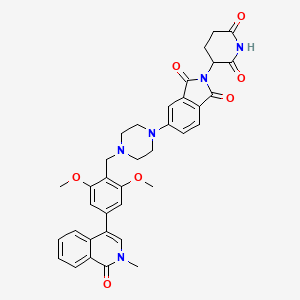
PROTAC BRD9 Degrader-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD9 Degrader-7 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound leverages the ubiquitin-proteasome system to target and degrade BRD9, a protein involved in chromatin remodeling and gene expression regulation. By inducing the degradation of BRD9, this compound holds potential for therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-7 involves the conjugation of a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Synthesis of the BRD9-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD9.
Synthesis of the E3 ligase-recruiting ligand: This involves the preparation of a ligand that can recruit an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN).
Linker synthesis and conjugation: The two ligands are connected via a linker, which is synthesized separately and then conjugated to the ligands under specific reaction conditions
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Optimization of reaction conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification processes: Using techniques such as chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC BRD9 Degrader-7 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of one functional group with another.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Conjugation reactions: Involving the formation of covalent bonds between the ligands and the linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
Catalysts: Palladium catalysts for coupling reactions.
Bases and acids: Triethylamine (TEA) and hydrochloric acid (HCl) for pH adjustments
Major Products
The major products formed from these reactions include the final PROTAC compound, along with any by-products that may need to be removed during purification .
Aplicaciones Científicas De Investigación
PROTAC BRD9 Degrader-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on BRD9 for survival and proliferation.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and develop novel treatments .
Mecanismo De Acción
PROTAC BRD9 Degrader-7 exerts its effects by inducing the degradation of BRD9 through the ubiquitin-proteasome system. The compound binds to BRD9 and recruits an E3 ubiquitin ligase, which tags BRD9 with ubiquitin molecules. This ubiquitination signals the proteasome to degrade BRD9, leading to a reduction in BRD9 levels and subsequent modulation of gene expression and chromatin remodeling .
Comparación Con Compuestos Similares
Similar Compounds
I-BRD9: A selective inhibitor of BRD9 that does not induce degradation but inhibits its activity.
BI-7273: Another selective inhibitor of BRD9 with similar properties to I-BRD9.
dBRD9: A PROTAC degrader similar to PROTAC BRD9 Degrader-7, designed to induce the degradation of BRD9 .
Uniqueness
This compound is unique in its ability to induce the complete degradation of BRD9, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in BRD9 levels, offering potential advantages in therapeutic applications .
Propiedades
Fórmula molecular |
C36H35N5O7 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43) |
Clave InChI |
PFCHJOXUKMTDHP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
